N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring, a phenyl group, and a sulfone group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Sulfone Group Addition: The sulfone group is introduced through the oxidation of a thioether precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Amide Formation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding thioether under reducing conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Further oxidized sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The sulfone group can act as an electrophile, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazole-5-carboxamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a sulfone group with a pyrazole ring and a phenyl group makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H17N3O3S |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-methyl-5-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17N3O3S/c1-18-14(9-13(17-18)11-5-3-2-4-6-11)15(19)16-12-7-8-22(20,21)10-12/h2-6,9,12H,7-8,10H2,1H3,(H,16,19) |
InChI Key |
DCVAYOGNHYCMER-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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